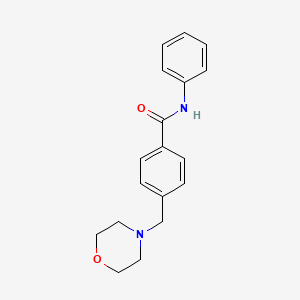![molecular formula C18H19ClN2O2 B5628944 N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]-3-methoxybenzamide](/img/structure/B5628944.png)
N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]-3-methoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]-3-methoxybenzamide is a synthetic organic compound that features a pyrrolidine ring, a chloro-substituted phenyl ring, and a methoxybenzamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]-3-methoxybenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Substitution reactions: Introduction of the chloro group on the phenyl ring can be done using chlorinating agents like thionyl chloride or phosphorus pentachloride.
Coupling reactions: The final step involves coupling the pyrrolidinyl-substituted phenyl ring with the methoxybenzamide moiety using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The chloro group can be reduced to a hydrogen atom under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be used under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of the dechlorinated product.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]-3-methoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive molecule with antibacterial, antifungal, or antiviral properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]-3-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and the chloro-substituted phenyl ring contribute to its binding affinity and selectivity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]-3-methoxybenzamide: can be compared with other pyrrolidine-containing compounds, such as:
Uniqueness
- The presence of the methoxy group in this compound provides unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from other similar compounds and may contribute to its unique biological activity.
属性
IUPAC Name |
N-(3-chloro-4-pyrrolidin-1-ylphenyl)-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O2/c1-23-15-6-4-5-13(11-15)18(22)20-14-7-8-17(16(19)12-14)21-9-2-3-10-21/h4-8,11-12H,2-3,9-10H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWILQXVGTGSMPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)N3CCCC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(6-ethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B5628868.png)
![1-[(3-nitrophenyl)methyl]-4-pyridin-2-ylpiperazine](/img/structure/B5628876.png)

![2-{2-oxo-2-[2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepan-4-yl]ethyl}-2-azaspiro[4.5]decan-3-one](/img/structure/B5628897.png)
![2,3-dimethyl-6-[(2,3,6-trimethyl-4-quinolinyl)carbonyl]-3,5,6,7-tetrahydro-4H-pyrrolo[3,4-d]pyrimidin-4-one](/img/structure/B5628907.png)
![3-[1-[3-(tetrazol-1-yl)propanoyl]piperidin-3-yl]-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B5628909.png)
![5-isobutyl-1'-[(1-isopropyl-1H-pyrrol-2-yl)carbonyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5628914.png)
![3-fluoro-5-methyl-2-[(3-methyl-3-phenylpiperidin-1-yl)carbonyl]imidazo[1,2-a]pyridine](/img/structure/B5628916.png)
![2-acetyl-8-[3-(2-methyl-1H-imidazol-1-yl)propyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5628924.png)
![2-[(4aS*,8aS*)-7-(cyclobutylcarbonyl)-4a-hydroxyoctahydro-2,7-naphthyridin-2(1H)-yl]-2-oxo-1-phenylethanone](/img/structure/B5628930.png)

![(1S*,5R*)-6-(cyclobutylmethyl)-3-{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5628934.png)

![N-[(3R,4S)-4-cyclopropyl-1-(2-methoxyacetyl)pyrrolidin-3-yl]-5-ethylsulfanylthiophene-2-carboxamide](/img/structure/B5628953.png)
